1-({3-[6-(Diethylamino)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide
描述
The compound 1-({3-[6-(Diethylamino)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide is a small molecule characterized by a 1,2,4-oxadiazole core linked to a diethylamino-substituted pyridine moiety and a piperidine-4-carboxamide group. The diethylamino group may enhance solubility and modulate electronic properties, while the oxadiazole ring contributes to metabolic stability and rigidity.
属性
IUPAC Name |
1-[[3-[6-(diethylamino)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-3-24(4-2)15-6-5-14(11-20-15)18-21-16(26-22-18)12-23-9-7-13(8-10-23)17(19)25/h5-6,11,13H,3-4,7-10,12H2,1-2H3,(H2,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJQOEMAMGRNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 1-({3-[6-(Diethylamino)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine and oxadiazole intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include diethylamine, pyridine derivatives, and various catalysts to facilitate the formation of the oxadiazole ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
科学研究应用
Anticancer Activity
Recent studies have indicated that compounds similar to 1-({3-[6-(Diethylamino)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide exhibit significant anticancer properties. For example, a class of compounds known as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been identified as potent antiproliferative agents against various cancer cell lines. These compounds function as tubulin inhibitors, disrupting the mitotic spindle formation during cell division, which is crucial for cancer cell proliferation .
| Compound Class | Mechanism of Action | Potency (nM) | Target Cancer Cell Lines |
|---|---|---|---|
| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides | Tubulin inhibition | 120 | DU-145 (Prostate cancer) |
Neurological Disorders
The diethylamino-pyridine component suggests potential applications in treating neurological disorders such as Alzheimer's disease. Compounds with similar structures have shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets for Alzheimer's treatment . The incorporation of piperidine moieties has been linked to improved brain penetration and selectivity for these enzymes.
| Target Enzyme | Effect | Relevance to Alzheimer's Disease |
|---|---|---|
| Acetylcholinesterase | Inhibition | Enhances cholinergic signaling |
| Butyrylcholinesterase | Inhibition | Reduces amyloid-beta aggregation |
Antimicrobial Properties
Research into piperidine derivatives has also highlighted their antimicrobial activities. The presence of the oxadiazole ring enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways . Such properties make these compounds candidates for developing new antibiotics.
Case Study 1: Antiproliferative Activity
A study conducted on a series of oxadiazole-containing piperidine derivatives demonstrated their effectiveness against leukemia cell lines. The study utilized a structure–activity relationship (SAR) analysis to optimize the chemical structure for enhanced potency and selectivity against cancer cells .
Case Study 2: Alzheimer's Disease Treatment
In another investigation, a derivative incorporating a similar piperidine structure was tested for its dual inhibition of cholinesterases. The results indicated that the compound not only inhibited these enzymes effectively but also showed antioxidant properties that could mitigate neurodegeneration associated with Alzheimer's disease .
作用机制
The mechanism of action of 1-({3-[6-(Diethylamino)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Key Observations :
- The target compound’s 6-(diethylamino)pyridin-3-yl group introduces a basic, polarizable nitrogen center, contrasting with the electron-withdrawing CF₃ (Compound 7) or methylsulfonyl (Compound 11) groups in analogs. This may enhance solubility and alter target selectivity .
- The piperidine-4-carboxamide moiety is conserved across analogs, suggesting its role as a conformational anchor or hydrogen-bond donor .
Key Observations :
Physical and Spectral Properties
| Compound ID | Melting Point (°C) | Rf Value | IR (ν, cm⁻¹) | Reference |
|---|---|---|---|---|
| Compound 7 | 187–188 | 0.38 | 1628 (C=N), 1123 (C-F) | |
| Compound 74 | 90–92 | 0.45 | N/A | |
| Target Compound | Predicted: 170–180 | N/A | Expected: ~1630 (C=N) | — |
Key Observations :
- The higher melting point of Compound 7 (187–188°C) vs. Compound 74 (90–92°C) reflects differences in crystallinity driven by CF₃ (rigid) vs. trifluoromethylpyridine (flexible) substituents .
- The target compound’s IR spectrum would likely show a C=N stretch near 1628 cm⁻¹, similar to Compound 7, but lacks the C-F peak (1123 cm⁻¹) .
生物活性
The compound 1-({3-[6-(Diethylamino)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide is a novel synthetic derivative that incorporates both a piperidine moiety and an oxadiazole ring. These structural features suggest potential biological activities, particularly in pharmacology. This article aims to explore its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Structural Overview
The compound can be broken down into two main components:
- Piperidine ring : Known for its diverse biological activities, including analgesic and anti-inflammatory effects.
- Oxadiazole moiety : Associated with various pharmacological properties, including antibacterial and anticancer activities.
Antibacterial Activity
Recent studies have demonstrated that compounds containing oxadiazole and piperidine structures exhibit significant antibacterial properties. For instance, synthesized derivatives of 1,3,4-oxadiazole have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some exhibiting IC50 values as low as 2.14 µM compared to standard drugs . This suggests that the compound may also possess similar antibacterial efficacy.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically:
- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown strong AChE inhibition, which is crucial for treating conditions like Alzheimer's disease. The synthesized compounds demonstrated IC50 values ranging from 0.63 to 6.28 µM .
- Urease Inhibition : The compound is expected to inhibit urease effectively, which is beneficial in treating infections caused by Helicobacter pylori and other urease-producing bacteria.
Therapeutic Applications
The diverse biological activities suggest the compound could be developed for multiple therapeutic applications:
- Antibacterial agents : Targeting bacterial infections.
- Neuroprotective agents : Through AChE inhibition for neurodegenerative diseases.
- Cancer therapeutics : Potential anticancer properties due to the oxadiazole component.
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Study on 1H-pyrazolo[3,4-b]pyrazine derivatives : This study revealed a series of derivatives that acted as negative allosteric modulators for mGluR5 receptors, showing robust efficacy in preclinical models .
- Computer-aided evaluation of piperidine derivatives : This research utilized computational tools to predict biological activity spectra, indicating a wide range of potential pharmacological effects including anticancer and antimicrobial activities .
Data Tables
常见问题
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis of this compound involves multi-step reactions requiring precise control of variables:
- Temperature : Elevated temperatures (e.g., 80–120°C) are often required for cyclization steps involving oxadiazole formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethers (THF) may stabilize reactive intermediates .
- Catalysts : Acidic or basic catalysts (e.g., H<sup>+</sup> or K<sup>+</sup> ions) can accelerate heterocycle formation .
Q. Methodological Recommendation :
- Use a fractional factorial design to test combinations of these parameters. For example, vary solvent polarity and catalyst concentration while monitoring yield via HPLC .
Q. How can researchers verify the purity and structural integrity of this compound?
Analytical Workflow :
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Methodology :
- Substituent Variation : Synthesize analogs with modified diethylamino groups (e.g., dimethyl, cyclopropyl) to assess steric/electronic effects on target binding .
- Computational Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Focus on hydrogen bonding between the carboxamide group and active-site residues .
Q. Example SAR Table :
| Analog | Modification | IC50 (nM) |
|---|---|---|
| Parent | None | 50 |
| A | Dimethylamino | 120 |
| B | Cyclopropyl | 25 |
Q. How should conflicting bioactivity data between studies be resolved?
Root-Cause Analysis :
- Assay Variability : Compare protocols for differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Structural Confirmation : Re-analyze the compound’s batch using LC-MS to rule out degradation or isomerization (e.g., Z/E isomerism in oxadiazole) .
- Target Selectivity : Perform counter-screens against related targets to identify off-site effects .
Recommendation :
Publish raw datasets (e.g., dose-response curves) to enable cross-validation .
Q. What computational methods are suitable for predicting physicochemical properties?
Approach :
Q. Example Data :
| Property | Predicted Value | Experimental Value |
|---|---|---|
| log S | -3.2 | -3.5 ± 0.2 |
| log P | 2.8 | 3.1 ± 0.3 |
Q. How can researchers design a stability study under physiological conditions?
Protocol :
- Buffer Conditions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
- Degradation Analysis : Monitor via LC-MS for hydrolysis of the oxadiazole ring or piperidine carboxamide .
- Temperature Stress : Store at 40°C/75% RH for 4 weeks to assess solid-state stability .
Q. Key Metrics :
- Half-life : Report t1/2 under each condition.
- Major Degradants : Identify via HRMS and NMR .
Methodological Framework for Advanced Studies
Q. What theoretical frameworks guide mechanistic studies of this compound?
Guiding Principles :
Q. Example Workflow :
Hypothesis : Compound inhibits kinase X via ATP-binding pocket interaction.
Validation : Measure IC50 against recombinant kinase X and perform competitive binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
